
N,N'-二苯基对苯二甲酰胺
描述
N,N’-Diphenylterephthalamide (DPTH) is a phenyl-substituted terephthalamide . It has a linear formula of C20H16N2O2 and a molecular weight of 316.363 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
DPTH is synthesized and characterized by Fourier transform infrared spectroscopy (FTIR) and 1H nuclear magnetic resonance (1H NMR) . The synthesis involves the acylation of primary amines with terephthaloyl chloride . The final products are obtained by condensation between terephthaloyl chloride and several commercially available primary amines .Molecular Structure Analysis
The molecular structure of DPTH was confirmed by spectral analysis . The amide groups are rotated significantly out of the central aromatic plane, by 33° to 84° (average 54°) . The carbonyl carbon of the amide group may lie significantly (ca. 0.1 - 0.2 Å ) out of the aromatic ring plane .Chemical Reactions Analysis
DPTH’s effect on the crystallization and melting behaviors in isotactic polypropylene (iPP) was investigated by differential scanning calorimetry (DSC), wide angle X-ray diffraction (WAXD), and polarizing optical microscope (POM) . The relative content of β-crystal (kβ) increased with the rise of the DPTH content and reached a maximum of 0.652 at 0.6% DPTH content .科学研究应用
高分子科学:Cheng等人(2020年)证明N,N'-二苯基对苯二甲酰胺有效地作为异构聚丙烯的β-成核剂,影响其结晶和熔融行为。这种应用对修改聚合物的热性能和力学性能 (Cheng et al., 2020) 具有重要意义。
有机电子学:Durban等人(2010年)讨论了萘二酰亚胺(NDI)共聚物在有机场效应晶体管(OFETs)中的应用,包括N,N'-二苯基对苯二甲酰胺衍生物。由于其高电子迁移率和形成特定分子结构的能力,这些材料在电子应用中显示出潜力 (Durban et al., 2010)。
化学合成:Saitoh等人(2006年)探讨了萘-1,8-二基双(二苯甲基阳离子)的电子转移还原行为,该化合物具有在氧化偶联各种化合物中的潜在应用。这种化学反应性在合成化学中至关重要 (Saitoh et al., 2006)。
癌症研究:Lee等人(2016年)合成了基于3-(萘基-2-基)-N,5-二苯基吡唑啉-1-羰基硫脲(NDPC)骨架的化合物,显示出对癌细胞的显著细胞毒性。该研究有助于开发新的化疗药物 (Lee et al., 2016)。
材料科学:在超分子化学、传感器和催化领域,Kobaisi等人(2016年)回顾了萘二酰亚胺(NDIs)领域的发展,包括核取代NDIs及其在人工光合作用和太阳能电池技术中的影响。这表明了在材料科学和能源相关领域中广泛的应用 (Kobaisi et al., 2016)。
分子堆积研究:Jones和Kuś(2011年)研究了苯二甲酰二胺的结构,包括N,N'-二苯基对苯二甲酰胺。他们对分子堆积模式的研究对于理解材料科学中分子间相互作用至关重要 (Jones & Kuś, 2011)。
属性
IUPAC Name |
1-N,4-N-diphenylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDSBYJGVZESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221775 | |
| Record name | N,N'-Diphenylterephthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-31-6 | |
| Record name | N1,N4-Diphenyl-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diphenylterephthaldiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylterephthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G7ONB1CVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
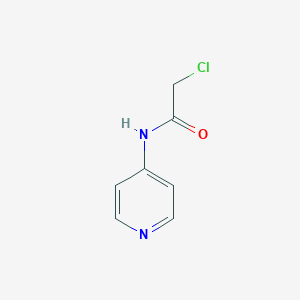
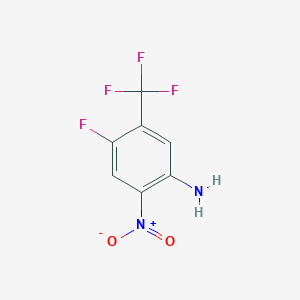

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)

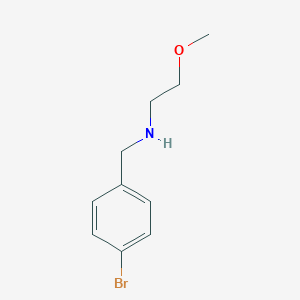

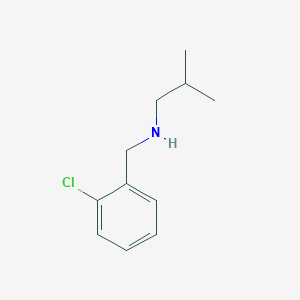
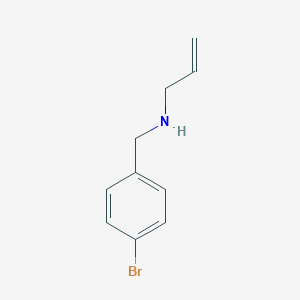

![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)
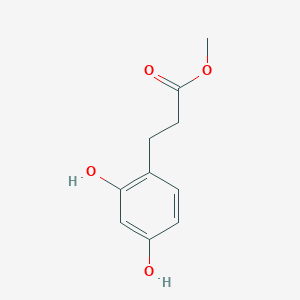
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](/img/structure/B181001.png)
![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)
